2-Thiopheneethanethiol

Description

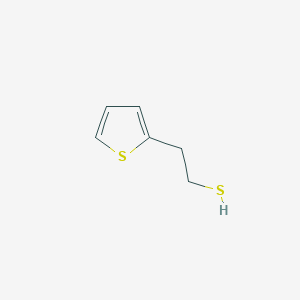

2-Thiopheneethanethiol (C₆H₈S₂) is a sulfur-containing organic compound featuring a thiophene ring (a five-membered aromatic ring with one sulfur atom) linked to an ethanethiol (-CH₂CH₂SH) group. Thiols like 2-Thiopheneethanethiol are critical in organic synthesis, catalysis, and pharmaceutical intermediates due to their nucleophilic and metal-coordinating properties .

Key inferred properties:

- Molecular Formula: C₆H₈S₂

- Molecular Weight: 144.26 g/mol (calculated).

- Reactivity: The -SH group confers nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides, metal ions).

Properties

IUPAC Name |

2-thiophen-2-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFSLHQZHAYETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495611 | |

| Record name | 2-(Thiophen-2-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28424-78-4 | |

| Record name | 2-(Thiophen-2-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiopheneethanethiol can be achieved through several methods. One common approach involves the reaction of thiophene with ethylene sulfide in the presence of a base such as sodium hydride. The reaction typically occurs under mild heating conditions (40-50°C) and requires mechanical stirring for several hours .

Industrial Production Methods: Industrial production of 2-Thiopheneethanethiol often employs the Grignard reagent technology. This method involves the bromination of thiophene using hydrobromic acid and an oxidant in the presence of a catalyst. The reaction is carried out in a phase interface without the need for an organic solvent, making it environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Thiopheneethanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it to thiolates.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Thiopheneethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

Medicine: Research explores its potential as an antimicrobial and anticancer agent.

Industry: It is utilized in the development of organic semiconductors, corrosion inhibitors, and as a precursor for various pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Thiopheneethanethiol involves its ability to interact with biological molecules through its thiol group. This interaction can lead to the formation of disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, its sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene Alcohols

2-(2-Thienyl)ethanol (C₆H₈OS): Molecular Weight: 128.19 g/mol . Boiling Point: Not explicitly listed, but related alcohols (e.g., 2-Thiophenemethanol) have a density of 1.205 g/mL and a boiling point likely >150°C . Applications: Used as a pharmaceutical intermediate . Key Difference: The hydroxyl (-OH) group reduces nucleophilicity compared to the thiol (-SH) in 2-Thiopheneethanethiol.

2-Thiophenemethanol (C₅H₆OS): Molecular Weight: 114.17 g/mol . Density: 1.205 g/mL at 25°C . Stability: Less prone to oxidation than thiols due to the absence of -SH.

Thiols with Aromatic Backbones

(2-Fluorophenyl)methanethiol (C₇H₇FS):

- Molecular Weight : 142.19 g/mol .

- Applications : Used in research for modifying biomolecules or synthesizing fluorinated polymers .

- Comparison : The fluorine substituent enhances electronegativity, increasing acidity of the -SH group compared to 2-Thiopheneethanethiol.

2-(Phenylthio)Ethanethiol (C₈H₁₀S₂):

- Molecular Weight : 170.29 g/mol .

- Reactivity : The phenylthio group introduces steric hindrance, reducing reaction rates relative to 2-Thiopheneethanethiol.

Thioesters

2-Dimethylaminoethanethiol Propionate (Thio-ester analogue): Stability: Degradation studies show T(ρ=0.5) values (temperature at 50% decomposition) of 345.7°C (long-term) and 384.7°C (short-term) . Comparison: Thioesters are more stable than free thiols due to reduced susceptibility to oxidation.

Physicochemical Properties Table

Stability and Reactivity Insights

- Oxidation Sensitivity: Thiols like 2-Thiopheneethanethiol are prone to oxidation, forming disulfides. Thioesters (e.g., 2-Dimethylaminoethanethiol Propionate) are more stable due to covalent bonding between sulfur and carbonyl groups .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in (2-Fluorophenyl)methanethiol) increase -SH acidity, enhancing reactivity in deprotonation reactions .

Biological Activity

2-Thiopheneethanethiol, a sulfur-containing organic compound, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its anti-inflammatory and antimicrobial effects, as well as its potential applications in medicinal chemistry.

2-Thiopheneethanethiol is characterized by a thiophene ring attached to an ethanethiol group. Its structure contributes to its reactivity and interaction with biological systems. The compound's molecular formula is CHS, and its molecular weight is approximately 158.24 g/mol.

1. Anti-Inflammatory Activity

Research indicates that 2-thiopheneethanethiol exhibits significant anti-inflammatory properties. A study conducted on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells demonstrated that the compound effectively inhibited nitric oxide (NO) production, a key mediator in inflammatory responses.

| Compound | Biological Activity | Assay Type | IC50 (µM) | Positive Control |

|---|---|---|---|---|

| 2-Thiopheneethanethiol | Anti-inflammatory | LPS-stimulated BV-2 cells | 79.5 | Quercetin (16.3) |

| Foetithiophene F | Antimicrobial | Broth microdilution/B. cereus | 50 | Gentamicin (10) |

The half-maximal inhibitory concentration (IC50) for NO production was found to be 79.5 µM, indicating moderate efficacy compared to quercetin, a known anti-inflammatory agent with an IC50 of 16.3 µM .

2. Antimicrobial Activity

The antimicrobial properties of 2-thiopheneethanethiol have also been investigated. In vitro studies demonstrated that the compound possesses significant activity against various bacterial strains, including Bacillus cereus, with a minimum inhibitory concentration (MIC) of 50 µg/mL .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-thiopheneethanethiol in various contexts:

- Neuroinflammation : In a model of neuroinflammation, treatment with 2-thiopheneethanethiol resulted in reduced levels of pro-inflammatory cytokines and improved neuronal survival rates.

- Infection Models : In vivo studies using murine models indicated that administration of the compound led to decreased bacterial load and improved survival rates in infections caused by resistant strains.

The biological activity of 2-thiopheneethanethiol is believed to involve several mechanisms:

- Inhibition of NO Production : The compound interferes with the signaling pathways that lead to NO synthesis in activated microglial cells.

- Antioxidant Properties : Preliminary studies suggest that it may also possess antioxidant capabilities, scavenging reactive oxygen species (ROS) and mitigating oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.